molecular formula C16H13N3O3S B5753590 2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B5753590
M. Wt: 327.4 g/mol
InChI Key: BZEOYWZMYXZUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, also known as MNBTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNBTA is a yellow crystalline solid that belongs to the family of benzothiazoles, which are heterocyclic compounds commonly used as building blocks in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and cell division. This compound has been shown to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. This compound has also been shown to have anti-inflammatory properties and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide in lab experiments is its high purity and stability, which makes it easy to handle and store. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. One potential direction is to further investigate its anticancer properties and to explore its potential as a therapeutic agent for cancer. Another potential direction is to explore its applications in materials science and to develop new fluorescent dyes and sensors based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to elucidate its biochemical and physiological effects.

Synthesis Methods

The synthesis of 2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide involves the reaction of 6-nitro-1,3-benzothiazole-2-amine with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain this compound in high yield and purity.

Scientific Research Applications

2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells in vitro. In materials science, this compound has been used as a building block for the synthesis of fluorescent dyes and sensors. In biochemistry, this compound has been used as a probe to study the interaction between proteins and nucleic acids.

Properties

IUPAC Name

2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-10-2-4-11(5-3-10)8-15(20)18-16-17-13-7-6-12(19(21)22)9-14(13)23-16/h2-7,9H,8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEOYWZMYXZUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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